
1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole is a complex organic compound with a unique structure that combines an ethoxy group, a dimethyloctenyl chain, and a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with a suitable alkyl halide, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)benzene
- 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)phenol
- 1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)aniline
Uniqueness
1-(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)-2-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90358-30-8 |
|---|---|
Formule moléculaire |
C20H30N2O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-(7-ethoxy-3,7-dimethyloct-2-enyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C20H30N2O/c1-6-23-20(4,5)14-9-10-16(2)13-15-22-17(3)21-18-11-7-8-12-19(18)22/h7-8,11-13H,6,9-10,14-15H2,1-5H3 |
Clé InChI |
KWANLTBMZQXGKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)CCCC(=CCN1C(=NC2=CC=CC=C21)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



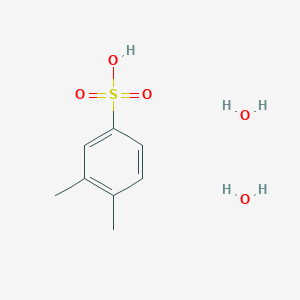



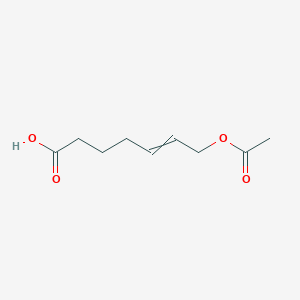

![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
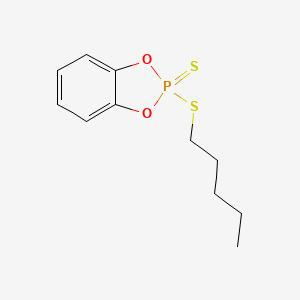
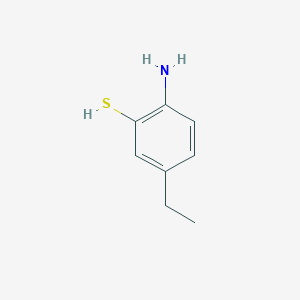
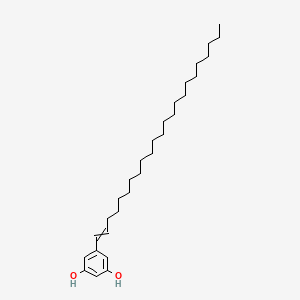
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
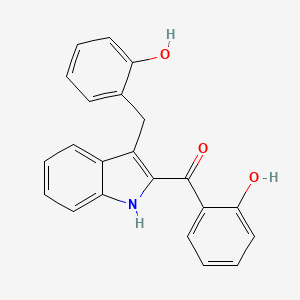
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
